(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one is a chiral lactone compound with a unique structure that includes a six-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 6-methyl-5-hexenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the lactone ring.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, cyclization, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or open-chain compounds.
Scientific Research Applications
(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of different metabolites. The lactone ring can be hydrolyzed by esterases, releasing the corresponding hydroxy acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one: The enantiomer of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one, with similar chemical properties but different biological activities.
5,6-dihydro-2H-pyran-2-one: A non-methylated analog with different reactivity and applications.
6-methyl-2H-pyran-2-one: A structurally related compound with a different ring size and chemical behavior.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
119067-60-6 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m1/s1 |
InChI Key |
DYNKRGCMLGUEMN-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC=CC(=O)O1 |
Canonical SMILES |
CC1CC=CC(=O)O1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.